molecular formula C17H27NO7 B13420763 7-O-Acetyllycopsamine N-oxide

7-O-Acetyllycopsamine N-oxide

Cat. No.: B13420763
M. Wt: 357.4 g/mol
InChI Key: LQRKAEIDKZNCJO-RASWQUIPSA-N
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Description

7-O-Acetyllycopsamine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds found in various plant species. These alkaloids are known for their complex structures and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-O-Acetyllycopsamine N-oxide typically involves the acetylation of lycopsamine followed by oxidation. The acetylation process can be carried out using acetic anhydride in the presence of a base such as pyridine. The oxidation step is often achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from plants known to contain this compound, such as those in the Boraginaceae family. Advanced chromatographic techniques are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: 7-O-Acetyllycopsamine N-oxide undergoes various chemical reactions, including:

    Oxidation: Conversion to other N-oxide derivatives.

    Reduction: Reduction to the corresponding amine.

    Substitution: Nucleophilic substitution reactions at the acetyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-O-Acetyllycopsamine N-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-O-Acetyllycopsamine N-oxide involves its interaction with cellular components, leading to various biological effects. It is known to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, its toxic effects are attributed to its ability to form DNA adducts, leading to genotoxicity and hepatotoxicity .

Comparison with Similar Compounds

  • Lycopsamine N-oxide
  • Echimidine N-oxide
  • 7-O-Angeloyllycopsamine N-oxide
  • Heliosupine N-oxide

Comparison: 7-O-Acetyllycopsamine N-oxide is unique due to its specific acetyl group at the 7-O position, which distinguishes it from other pyrrolizidine alkaloids. This structural difference can influence its biological activity and toxicity. For example, echimidine N-oxide and heliosupine N-oxide have different substituents, leading to variations in their pharmacological and toxicological profiles .

Properties

Molecular Formula

C17H27NO7

Molecular Weight

357.4 g/mol

IUPAC Name

[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate

InChI

InChI=1S/C17H27NO7/c1-10(2)17(22,11(3)19)16(21)24-9-13-5-7-18(23)8-6-14(15(13)18)25-12(4)20/h5,10-11,14-15,19,22H,6-9H2,1-4H3/t11-,14+,15+,17-,18?/m0/s1

InChI Key

LQRKAEIDKZNCJO-RASWQUIPSA-N

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)OC(=O)C)[O-])O)O

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)OC(=O)C)[O-])O

Origin of Product

United States

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